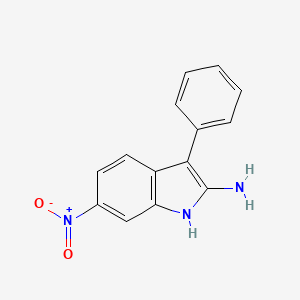

2-Amino-3-phenyl-6-nitroindole

Beschreibung

Significance of Indole (B1671886) Derivatives in Contemporary Organic and Medicinal Chemistry

Indole derivatives are a class of heterocyclic compounds that are ubiquitous in nature and synthetic chemistry. Their unique structural and electronic properties make them "privileged structures" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets. This versatility has led to the development of numerous indole-based therapeutic agents.

The indole nucleus is a core component of many natural products and synthetic molecules with significant biological activity. A prime example is the essential amino acid tryptophan, which is a precursor to the neurotransmitter serotonin and the hormone melatonin. The indole framework is also found in potent anticancer agents like vincristine and vinblastine, which are derived from the Madagascar periwinkle. Other notable examples include the anti-inflammatory drug indomethacin and various antiviral and antimicrobial compounds. The ability of the indole ring to be readily modified allows chemists to create extensive libraries of compounds for screening against various diseases, making it a focal point in the quest for novel drug candidates.

Contextualization of 2-Amino-3-phenyl-6-nitroindole within the Indole Family and its Structural Relevance

Within the vast family of indole derivatives, this compound is a compound of significant interest in medicinal chemistry and organic synthesis. evitachem.com Its structure is characterized by an indole core with three key substituents that dictate its chemical properties and potential biological activity: an amino group (-NH2) at the 2-position, a phenyl group (-C6H5) at the 3-position, and a nitro group (-NO2) at the 6-position. evitachem.com

The presence of the amino group categorizes it as an aromatic amine and can influence its binding affinity and selectivity towards biological targets like enzymes or receptors. evitachem.com The phenyl group adds steric bulk and can participate in hydrophobic interactions, while the electron-withdrawing nitro group significantly modifies the electronic properties of the indole ring system. This particular arrangement of functional groups makes this compound a valuable lead compound for designing new drugs, especially in the fields of cancer and inflammatory disorders research. evitachem.com It also serves as a crucial intermediate for the synthesis of more complex organic molecules. evitachem.com

One of the common methods for synthesizing substituted indoles like this compound is the Fischer indole synthesis. evitachem.com This reaction, discovered in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.org For this compound, this would typically involve a multi-step process utilizing a substituted phenylhydrazine and a suitable ketone under acidic conditions. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 6-nitro-3-phenyl-1H-indol-2-amine |

| CAS Number | 263357-35-3 |

| Molecular Formula | C14H11N3O2 |

| Molecular Weight | 253.26 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)N+[O-])N |

| InChI Key | LTOMQOQEQOHACM-UHFFFAOYSA-N |

Data sourced from EvitaChem. evitachem.com

Historical and Modern Perspectives on Indole Chemistry Research

The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030). In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust. wikipedia.org This foundational work laid the groundwork for understanding the structure and reactivity of this heterocyclic system. Interest in indole chemistry intensified in the 1930s with the discovery that the indole nucleus is present in many important alkaloids, including tryptophan. wikipedia.org

One of the oldest and most reliable methods for synthesizing substituted indoles is the aforementioned Fischer indole synthesis, developed in 1883 by Emil Fischer. wikipedia.org This method remains a cornerstone of indole synthesis today. wikipedia.orgalfa-chemistry.combyjus.com

Modern research has focused on developing more efficient and sustainable methods for indole synthesis and functionalization. The Leimgruber–Batcho indole synthesis, disclosed in 1976, is a high-yielding method popular in the pharmaceutical industry. wikipedia.org Contemporary efforts are directed towards the direct functionalization of the indole core, which provides a more straightforward way to construct diverse indole scaffolds. nih.gov

Broader Implications and Emerging Research Avenues for Functionalized Indoles

The functionalization of the indole scaffold continues to be a vibrant area of research with significant implications for drug discovery and materials science. The development of novel strategies for the selective functionalization of indoles is a key focus in organic chemistry. nih.gov

Emerging research avenues include:

Metal-free methodologies: There is a growing emphasis on developing synthetic methods that avoid the use of transition metals, which are often costly and can have environmental impacts.

C-H Functionalization: Direct C-H functionalization is a powerful strategy that allows for the modification of the indole ring without the need for pre-functionalized starting materials.

Photocatalysis: The use of visible light to promote chemical reactions offers a green and sustainable approach to indole synthesis and functionalization.

These advanced synthetic techniques are enabling chemists to access a wider range of complex indole derivatives with tailored properties. This, in turn, is fueling the discovery of new bioactive molecules with potential applications in treating a wide range of diseases. The exploration of compounds like this compound as scaffolds for new therapeutics is a testament to the enduring importance of the indole nucleus in chemical research.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

263357-35-3 |

|---|---|

Molekularformel |

C14H11N3O2 |

Molekulargewicht |

253.26 g/mol |

IUPAC-Name |

6-nitro-3-phenyl-1H-indol-2-amine |

InChI |

InChI=1S/C14H11N3O2/c15-14-13(9-4-2-1-3-5-9)11-7-6-10(17(18)19)8-12(11)16-14/h1-8,16H,15H2 |

InChI-Schlüssel |

LTOMQOQEQOHACM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)[N+](=O)[O-])N |

Herkunft des Produkts |

United States |

Reaction Chemistry and Advanced Derivatization of 2 Amino 3 Phenyl 6 Nitroindole Analogues

Functionalization Strategies at the Indole (B1671886) Nitrogen Atom (N-Functionalization)

The nitrogen atom of the indole ring offers a prime site for introducing diverse substituents to modulate the molecule's electronic and steric properties. N-functionalization, including alkylation, arylation, and acylation, can significantly impact the biological activity and pharmacokinetic profile of indole derivatives.

N-Alkylation: The introduction of alkyl groups at the indole nitrogen is a common strategy. This can be achieved using various alkylating agents under basic conditions. For instance, the reaction of an N-H indole with an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is a standard procedure. The choice of base and solvent can influence the reaction's efficiency.

N-Arylation: The introduction of aryl groups can be more challenging and often requires transition metal catalysis. Buchwald-Hartwig and Ullmann-type coupling reactions are frequently employed for this purpose. These reactions typically involve a palladium or copper catalyst, a suitable ligand, and a base to facilitate the coupling of the indole nitrogen with an aryl halide.

N-Acylation: Acyl groups can be readily introduced onto the indole nitrogen using acylating agents such as acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine. This modification is often used to introduce a carbonyl functionality, which can serve as a handle for further derivatization or as a key interaction point with biological targets.

Below is an interactive data table summarizing various N-functionalization reactions applicable to indole systems.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | N-Alkylindole |

| N-Arylation | Aryl halide, Catalyst (e.g., Pd(OAc)₂, CuI), Ligand, Base | N-Arylindole |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | N-Acylindole |

Chemical Transformations and Modifications at the C2 Position of the Indole Nucleus

The amino group at the C2 position can undergo a variety of transformations. It can be acylated to form amides, alkylated to secondary or tertiary amines, or used as a directing group for further functionalization of the indole ring. The presence of the amino group activates the indole ring towards electrophilic substitution, although the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

Furthermore, the C2-amino group can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with appropriate bifunctional reagents can lead to the formation of pyrimido[1,2-a]indoles or other related structures.

An interactive data table summarizing transformations at the C2 position is provided below.

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride, Base | C2-Acylaminoindole |

| Alkylation | Alkyl halide, Base | C2-Alkylaminoindole |

| Cyclization | Bifunctional reagent | Fused Heterocycle |

Reactivity and Derivatization at the C3 Position of the Indole Ring

The C3 position of the indole ring is typically the most nucleophilic and, therefore, the most common site for electrophilic substitution. However, in the case of 2-amino-3-phenyl-6-nitroindole, the C3 position is already substituted with a phenyl group. This directs further functionalization to other positions or involves reactions that modify the existing phenyl group.

While direct C3-amination of an unsubstituted indole is a common transformation, post-functionalization strategies are required when the C3 position is already occupied. One approach involves the functionalization of the pre-existing C3-phenyl group. For instance, nitration of the phenyl ring followed by reduction can introduce an amino group. Alternatively, palladium-catalyzed cross-coupling reactions on a halogenated C3-phenyl group can be employed to introduce nitrogen-containing moieties. A two-step C3-amination of 2-arylindoles has been developed using nitrostyrene and hydrazine hydrate. researchgate.net

3-Nitroindoles are valuable precursors for various cycloaddition reactions, which can lead to the formation of complex polycyclic structures. These reactions often involve the dearomatization of the indole ring. For example, [3+2] cycloaddition reactions between 3-nitroindoles and various dipolarophiles can afford pyrrolo[2,3-b]indole derivatives. rsc.org The reactivity of 3-nitroindoles as electrophiles has been exploited in reactions with electron-rich species. rsc.orgresearchgate.net Palladium-catalyzed dearomative [3+2] cycloaddition of 3-nitroindoles with vinylcyclopropanes has also been reported. acs.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. rsc.org Indole derivatives can participate in various cascade transformations. nih.govnih.gov For instance, a cascade reaction involving nitrones and allenes can lead to the synthesis of indole derivatives. Rearrangement reactions, such as the Cope rearrangement, can also be employed to functionalize the indole scaffold, sometimes involving a dearomatization-rearomatization sequence. nih.gov

An interactive data table summarizing reactivity at the C3 position is presented below.

| Reaction Type | Key Features | Example Product Scaffolds |

| Post-Functionalization Amination | Modification of the existing C3-substituent | C3-(Aminophenyl)indole |

| [3+2] Cycloaddition | Dearomatization of the indole ring | Pyrrolo[2,3-b]indolines |

| Cascade Transformations | Multiple bond formations in one pot | Complex polycyclic indoles |

| Rearrangement Reactions | Skeletal reorganization | Functionalized indolines |

Chemical Reactivity of the Nitro Group and its Selective Conversions

The nitro group at the C6 position is a versatile functional group that can undergo a variety of chemical transformations. wikipedia.org Its strong electron-withdrawing nature significantly influences the reactivity of the entire indole ring system.

Reduction to an Amino Group: The most common reaction of the nitro group is its reduction to an amino group. This transformation is crucial for introducing a key pharmacophoric element and can be achieved using a variety of reducing agents. evitachem.com Common methods include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation (e.g., ammonium formate/Pd-C). The resulting 6-aminoindole can serve as a precursor for a wide range of further derivatizations.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a nitroso or hydroxylamino group. These functionalities can also be valuable for subsequent synthetic manipulations.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the benzene portion of the indole ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group (if present) on the benzene ring by various nucleophiles.

An interactive data table of nitro group conversions is provided below.

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Complete Reduction | H₂/Pd-C, Sn/HCl, Fe/HCl | Amino (-NH₂) |

| Partial Reduction | Controlled reducing agents | Nitroso (-NO), Hydroxylamino (-NHOH) |

| Nucleophilic Aromatic Substitution | Nucleophile, Suitable leaving group | Varies depending on the nucleophile |

Chemical Reactivity of the Amino Group and its Versatile Derivatization

The 2-aminoindole scaffold is a key structural motif in numerous biologically active compounds. The chemical behavior of this moiety is characterized by the exocyclic amino group at the C2-position of the indole ring. This group is part of a cyclic amidine system, which imparts distinct reactivity compared to a simple aniline. The nucleophilicity of the exocyclic nitrogen atom is the primary driver for a wide range of derivatization reactions. While specific research on the derivatization of this compound is limited, its reactivity can be thoroughly understood by examining the extensive studies conducted on analogous 2-aminoindole structures. The presence of the electron-withdrawing nitro group at the 6-position is expected to decrease the basicity and nucleophilicity of the indole nitrogen (N1) and the exocyclic amino group (N2), while the phenyl group at C3 provides steric hindrance.

Acylation Reactions

The primary amino group of 2-aminoindoles readily undergoes acylation with various acylating agents, such as acid anhydrides and acyl chlorides, to furnish the corresponding stable N-acyl-2-aminoindoles. This reaction is often employed to protect the amino group or to introduce specific functionalities. Due to the inherent instability of many free 2-aminoindoles, a one-pot reductive acylation of the corresponding 2-nitroindoles is a highly effective strategy. clockss.org In this approach, the nitro group is reduced in situ using a mild reducing agent like indium in the presence of an acylating agent, which immediately "caps" the newly formed, unstable amino group. clockss.org

Research has demonstrated the successful acylation of various N-protected 2- and 3-nitroindoles using this one-pot procedure. clockss.org For instance, the indium-mediated reduction of 1-methyl-3-nitroindole in the presence of acetic anhydride proceeds smoothly to yield the corresponding acetamide in high yield. clockss.org This methodology has been extended to other anhydrides, such as hexanoic and benzoic anhydrides, providing the respective amides. clockss.org

| Substrate (Analogue) | Acylating Agent | Reducing Agent / Conditions | Product | Yield (%) | Reference |

| 1-Methyl-3-nitroindole | Acetic anhydride | In / NH₄Cl, MeOH, reflux | 3-Acetamido-1-methylindole | 95 | clockss.org |

| 1-Benzyl-3-nitroindole | Acetic anhydride | In / NH₄Cl, MeOH, reflux | 3-Acetamido-1-benzylindole | 90 | clockss.org |

| 1-Acetyl-3-nitroindole | Acetic anhydride | In / NH₄Cl, MeOH, reflux | 1,3-Diacetamidoindole | 85 | clockss.org |

| 1-Methyl-3-nitroindole | Hexanoic anhydride | In / NH₄Cl, MeOH, reflux | N-(1-Methyl-1H-indol-3-yl)hexanamide | 70 | clockss.org |

| 1-Methyl-3-nitroindole | Benzoic anhydride | In / NH₄Cl, MeOH, reflux | N-(1-Methyl-1H-indol-3-yl)benzamide | 65 | clockss.org |

| 1-Acetyl-2-nitroindole | Acetic anhydride | In / NH₄Cl, MeOH, reflux | N-(1-Acetyl-1H-indol-2-yl)acetamide | 92 | clockss.org |

This table presents data for 3-aminoindole and 2-aminoindole analogues as examples of reductive acylation.

Alkylation and Formylation

Alkylation of the exocyclic 2-amino group can be more complex than acylation due to the potential for competing reaction at the indole nitrogen (N1). However, derivatization is achievable under controlled conditions. The reaction of 2-aminoindole-3-carbonitriles with DMF-dialkylacetals under microwave irradiation provides an interesting case study. This reaction leads to both formylation of the 2-amino group and alkylation at the N1 position, yielding N'-alkylated N,N-dimethylformimidamides. rsc.org The process involves the formation of reactive alkoxyiminium species, which facilitate the transformation. rsc.org This demonstrates that while direct alkylation on the 2-amino group can be challenging, tandem reactions can provide access to uniquely derivatized indole structures.

| Substrate (Analogue) | Reagent | Conditions | Product | Yield (%) | Reference |

| 2-Amino-1H-indole-3-carbonitrile | DMF-dimethylacetal | DMF, MW, 150 °C, 10 min | 2-(Dimethylaminomethyleneamino)-1-methyl-1H-indole-3-carbonitrile | 75 | rsc.org |

| 2-Amino-1H-indole-3-carbonitrile | DMF-diethylacetal | DMF, MW, 150 °C, 10 min | 1-Ethyl-2-(dimethylaminomethyleneamino)-1H-indole-3-carbonitrile | 70 | rsc.org |

| 2-Amino-6-nitro-1H-indole-3-carbonitrile | DMF-dimethylacetal | DMF, MW, 150 °C, 10 min | 2-(Dimethylaminomethyleneamino)-1-methyl-6-nitro-1H-indole-3-carbonitrile | 85 | rsc.org |

| 2-Amino-6-nitro-1H-indole-3-carbonitrile | DMF-diethylacetal | DMF, MW, 150 °C, 10 min | 1-Ethyl-2-(dimethylaminomethyleneamino)-6-nitro-1H-indole-3-carbonitrile | 82 | rsc.org |

This table showcases combined N1-alkylation and N2-formylation of 2-aminoindole analogues.

Diazotization Reactions

As a primary aromatic amine, the 2-amino group of 2-aminoindoles is expected to undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). organic-chemistry.org This reaction converts the amino group into a diazonium salt (R-N₂⁺X⁻). Aromatic diazonium salts are highly valuable synthetic intermediates. organic-chemistry.org Although they are often unstable and used directly without isolation, they can undergo a variety of subsequent reactions, collectively known as Sandmeyer-type reactions, to introduce a wide range of substituents onto the aromatic ring by replacing the diazonium group. These substituents include halides (-F, -Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and others. organic-chemistry.orgnih.gov While specific examples of diazotization starting from this compound are not documented, this classical transformation represents a potent, albeit hypothetical, pathway for extensive derivatization at the C2 position.

Cyclization and Condensation Reactions

The 2-amino group, often in concert with the N1-H of the indole ring, can act as a binucleophile in cyclization and condensation reactions to construct fused heterocyclic systems. This reactivity is a powerful tool for synthesizing complex, polycyclic molecules with potential biological activities.

For example, 2-aminoindoles can react with α-halo carbonyl compounds or 1,3-dicarbonyl compounds to build fused imidazole or pyrimidine rings, respectively. researchgate.net The reaction of ortho-diamines with aldehydes, promoted by agents like chlorotrimethylsilane, is a well-established method for synthesizing fused benzimidazoles, and this logic can be extended to 2-aminoindoles to form imidazo[1,2-a]indoles. organic-chemistry.org Furthermore, acid-promoted condensation of 2-aminoindoles with propargylic alcohols has been shown to be an effective route to novel fused systems. researchgate.net

| Reaction Type | Reagents for Analogues | Resulting Fused System | Reference |

| Condensation | α-Halo ketones | Imidazo[1,2-a]indoles | researchgate.net |

| Condensation | Aldehydes (with promoter) | Imidazo[1,2-a]indoles | organic-chemistry.org |

| Condensation | 1,3-Dicarbonyl compounds | Pyrimido[1,2-a]indoles | researchgate.net |

| Condensation | Propargylic alcohols (acid-promoted) | Fused polycycles | researchgate.net |

These reactions underscore the versatility of the 2-aminoindole scaffold in constructing diverse and complex heterocyclic architectures. The specific outcome is highly dependent on the reaction partner and conditions employed.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Phenyl 6 Nitroindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁵N—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

For 2-Amino-3-phenyl-6-nitroindole, the ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the amino (-NH₂) protons, and the aromatic protons on both the indole core and the phenyl substituent. The presence of the strongly electron-withdrawing nitro group at the C6 position significantly influences the chemical shifts of the protons on the indole's benzene ring, particularly H5 and H7, which are expected to be deshielded and appear at lower fields. researchgate.netchemicalbook.com The protons of the phenyl group at C3 will typically appear as a complex multiplet in the aromatic region. chemicalbook.com The labile protons of the indole NH and the amino NH₂ groups may appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. clockss.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Indole N-H | > 10.0 | Broad Singlet | Labile proton, position is solvent dependent. |

| H-7 | ~8.0 - 8.2 | Doublet | Deshielded by the adjacent nitro group. |

| H-4 | ~7.5 - 7.7 | Doublet | Typical aromatic region for indole H-4. |

| Phenyl H (ortho, meta, para) | ~7.2 - 7.5 | Multiplet | Protons on the C3-phenyl substituent. |

| H-5 | ~7.1 - 7.3 | Doublet of Doublets | Influenced by both the nitro group and adjacent protons. |

| Amino -NH₂ | ~4.5 - 5.5 | Broad Singlet | Labile protons, position is solvent dependent. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. bhu.ac.in With a much wider chemical shift range than ¹H NMR (typically 0-220 ppm), it is rare for two non-equivalent carbon atoms to have the same chemical shift. libretexts.orgpressbooks.pub The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms. libretexts.org

In the ¹³C NMR spectrum of this compound, fourteen distinct signals are expected, corresponding to the fourteen carbon atoms in the molecule. The carbon atom C6, directly attached to the electron-withdrawing nitro group, is expected to be significantly deshielded and shifted downfield. rsc.org Conversely, C2, bonded to the electron-donating amino group, would be shifted upfield relative to a standard indole C2. Carbonyl carbons, if present, typically appear far downfield (170-220 ppm), which would not be the case here. pressbooks.pub The carbons of the phenyl ring will appear in the typical aromatic region of ~120-140 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-6 | ~145 - 150 | Attached to the nitro group, strongly deshielded. |

| C-2 | ~140 - 145 | Attached to the amino group. |

| C-7a | ~135 - 140 | Bridgehead carbon. |

| Phenyl C (ipso) | ~130 - 135 | Carbon of the phenyl ring attached to the indole core. |

| Phenyl C (ortho, meta, para) | ~125 - 130 | Aromatic carbons of the phenyl substituent. |

| C-3a | ~120 - 125 | Bridgehead carbon. |

| C-4 | ~115 - 120 | Aromatic indole carbon. |

| C-7 | ~110 - 115 | Aromatic indole carbon. |

| C-5 | ~105 - 110 | Aromatic indole carbon. |

| C-3 | ~100 - 105 | Attached to the phenyl group. |

Nitrogen-15 (¹⁵N) NMR is a powerful, albeit less common, technique for directly observing the nitrogen atoms in a molecule. It provides valuable information about the electronic state and bonding environment of nitrogen. The molecule this compound possesses three distinct nitrogen environments: the indole ring nitrogen (pyrrole-type), the primary amine nitrogen (-NH₂), and the nitro group nitrogen (-NO₂). Each of these is expected to resonate in a characteristic region of the ¹⁵N NMR spectrum. The chemical shift of the nitro group nitrogen is typically found significantly downfield due to its formal positive charge and bonding to electronegative oxygen atoms.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, measures the absorption of energy corresponding to the vibrational modes of molecular bonds. mdpi.com It is particularly useful for identifying the presence of specific functional groups.

For this compound, FTIR and Raman spectra would provide clear evidence for its key functional groups. The N-H stretching vibrations of the indole and amino groups are expected to appear as distinct bands in the region of 3300-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The most characteristic vibrations for the nitro group are its symmetric and asymmetric stretches, which are strong and typically appear around 1350 cm⁻¹ and 1530 cm⁻¹, respectively. nih.gov These bands are often very intense in both FTIR and Raman spectra of nitroaromatic compounds. aip.orgresearchgate.net Aromatic C=C ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch | Indole NH, Amino NH₂ | 3300 - 3500 | Can be sharp or broad depending on hydrogen bonding. |

| Aromatic C-H Stretch | Indole & Phenyl Rings | 3000 - 3100 | Characteristic of sp² C-H bonds. |

| Asymmetric NO₂ Stretch | Nitro Group | ~1510 - 1560 | Typically a very strong absorption in IR. |

| Aromatic C=C Stretch | Indole & Phenyl Rings | 1450 - 1600 | Multiple bands are expected. |

| Symmetric NO₂ Stretch | Nitro Group | ~1330 - 1370 | Typically a very strong absorption in IR. semanticscholar.org |

| C-N Stretch | Amino & Nitro Groups | 1250 - 1350 | Stretching vibration for carbon-nitrogen bonds. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high precision. This precision allows for the determination of a compound's elemental composition and, therefore, its exact molecular formula. acs.org

For this compound (C₁₄H₁₁N₃O₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) to the theoretically calculated mass. The calculated exact mass for [C₁₄H₁₂N₃O₂]⁺ is 254.0924. Observing a peak with this m/z value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments can further reveal structural information through characteristic fragmentation patterns, such as the loss of NO or NO₂ from the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. nih.govscirp.orgnih.govnih.gov

Table 4: HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₁₂N₃O₂⁺ | 254.0924 |

X-ray Diffraction (XRD) Analysis for Definitive Solid-State Structure Determination

Single-crystal X-ray Diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine exact bond lengths, bond angles, and torsional angles.

An XRD analysis of a suitable crystal of this compound would provide definitive proof of its structure. mdpi.com It would confirm the connectivity of the atoms and reveal key structural parameters, such as the planarity of the indole ring system and the dihedral angle between the indole core and the C3-phenyl substituent. mdpi.com Furthermore, XRD analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the indole N-H, the amino -NH₂ protons, and the oxygen atoms of the nitro group. These interactions are crucial for understanding the solid-state properties of the material.

Computational and Theoretical Chemistry Studies of 2 Amino 3 Phenyl 6 Nitroindole Systems

Density Functional Theory (DFT) Applications for Molecular Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.com This method is particularly effective for medium to large-sized systems, offering a favorable balance between computational cost and accuracy. For the 2-Amino-3-phenyl-6-nitroindole system, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to model a variety of molecular properties. derpharmachemica.comgelisim.edu.tr

Geometry Optimization and Conformational Landscape Analysis

The first step in the theoretical characterization of this compound is the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. gelisim.edu.tr For a molecule with flexible bonds, such as the bond connecting the phenyl group to the indole (B1671886) core, multiple conformations may exist.

Conformational landscape analysis involves exploring these different spatial arrangements (conformers) to identify the global minimum energy structure, which represents the most populated and stable conformation of the molecule under given conditions. nih.gov This analysis is crucial as the geometry directly influences the molecule's physical, chemical, and biological properties. The optimization process for each conformer is considered complete when the forces on each atom are negligible, and the structure corresponds to a stationary point on the potential energy surface. nih.gov

Table 1: Illustrative Geometrical Parameters for an Optimized Indole Derivative Structure This table provides representative data for a substituted indole system calculated using DFT methods, illustrating the typical output of a geometry optimization. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (indole ring) | ~ 1.38 Å |

| Bond Length | C=C (indole ring) | ~ 1.39 Å |

| Bond Length | C-NO2 | ~ 1.47 Å |

| Bond Length | C-NH2 | ~ 1.37 Å |

| Bond Angle | C-N-C (indole ring) | ~ 108° |

| Dihedral Angle | C-C-C-C (phenyl twist) | Varies with conformation |

Vibrational Frequency Calculations and Theoretical Spectroscopic Prediction

Following successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net

The theoretical vibrational frequencies correspond to the fundamental modes of molecular motion, including bond stretching, bending, and twisting. scispace.com By analyzing these modes, researchers can assign specific peaks in experimental IR and Raman spectra to particular molecular vibrations. Due to systematic errors inherent in the harmonic approximation used in most calculations, the computed frequencies are often scaled by an empirical factor to achieve better agreement with experimental data. derpharmachemica.com This theoretical prediction of spectra is an invaluable tool for identifying and characterizing the compound. scispace.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. sapub.org

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino group and the electron-withdrawing nitro group are expected to significantly influence the energies and distributions of these frontier orbitals.

Table 2: Illustrative FMO Parameters for a Substituted Nitroaniline Derivative This table presents typical FMO data calculated by DFT for a related molecule to demonstrate the insights gained from this analysis. The values are representative and not specific to this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -5.56 |

| LUMO Energy | -2.21 |

| HOMO-LUMO Gap (ΔE) | 3.35 |

| Source: Adapted from data on 2-Amino-4-nitrotoluene. researchgate.net |

Advanced Quantum Chemical Calculations for Electronic Structure and Properties

Beyond standard DFT applications, more advanced quantum chemical methods provide deeper insights into the electronic characteristics of this compound, such as charge distribution and thermodynamic stability.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. faccts.de This method is exceptionally useful for quantifying intramolecular charge transfer and electron delocalization.

The analysis focuses on the interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonds or lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, typically antibonds). The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated, with higher E(2) values indicating stronger electronic delocalization. For this compound, NBO analysis can elucidate the hyperconjugative and resonance effects stemming from the interactions between the amino group's lone pair, the indole and phenyl pi-systems, and the antibonding orbitals of the nitro group.

Table 3: Representative Donor-Acceptor Interactions from NBO Analysis This table illustrates the type of data obtained from an NBO analysis. The interactions and energies are hypothetical for this compound and serve to exemplify the method's output.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N) on -NH2 | π* (C-C) in indole | High | n → π* (Resonance) |

| π (C-C) in indole | π* (C-N) in -NO2 | Moderate | π → π* (Conjugation) |

| π (C-C) in phenyl | π* (C-C) in indole | Low-Moderate | π → π* (Conjugation) |

Thermochemical Parameters: Calculation of Heats of Formation and Stability

Quantum chemical calculations can accurately predict key thermochemical parameters, providing crucial information on the stability and energy content of a molecule. The standard heat of formation (ΔfH°), which represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states, is a fundamental property.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) and other quantum mechanical methods are instrumental in mapping out the intricate details of chemical reactions. For a substituted indole like this compound, these studies can illuminate synthetic pathways and predict reactivity patterns, such as its behavior in electrophilic substitution reactions, which are characteristic of the electron-rich indole core. researchgate.netbhu.ac.in

A potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. libretexts.org By exploring the PES, chemists can identify stable molecules (reactants, products, intermediates) corresponding to energy minima, and the transition states that connect them, which are located at saddle points on the surface. libretexts.orgwayne.edu

For the synthesis of substituted indoles, such as through Fischer, Madelung, or palladium-catalyzed cyclizations, PES mapping can reveal the step-by-step mechanism. bhu.ac.inmdpi.com For example, in a palladium-catalyzed synthesis, DFT calculations can model key steps like oxidative addition, migratory insertion, and reductive elimination, determining the energy barrier for each. The highest energy barrier on the reaction pathway corresponds to the rate-determining step.

Transition State Analysis: The transition state is the highest energy point along the lowest energy path from a reactant to a product. libretexts.org Locating and characterizing the transition state structure is crucial for understanding reaction kinetics. Computational methods can calculate the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. For instance, in the electrophilic nitration of an indole, calculations would identify the transition state for the attack of the nitronium ion at the C3 position, which is generally the most nucleophilic site. bhu.ac.in

Below is an illustrative data table showing typical calculated activation energies for key steps in a hypothetical multi-step indole synthesis, based on computational studies of similar reactions.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: N-Arylation | Formation of the initial arylhydrazine intermediate. | 15-20 |

| Step 2: researchgate.netresearchgate.net-Sigmatropic Rearrangement | The key bond-forming step in the Fischer indole synthesis. | 25-35 |

| Step 3: Cyclization & Aromatization | Formation of the indole ring and loss of ammonia. | 10-18 |

Note: These values are representative examples for illustrative purposes and would need to be specifically calculated for the synthesis of this compound.

Aromaticity is a key concept describing the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based index to quantify aromaticity. acs.org The HOMA index is calculated from the bond lengths of a given ring, comparing them to the optimal bond lengths of a fully aromatic system (like benzene, for which HOMA = 1). acs.orgnih.gov Values closer to 1 indicate higher aromaticity, while values close to 0 suggest a non-aromatic, Kekulé-like structure. acs.org

For polycyclic systems like indole, the HOMA index can be calculated separately for each ring to assess local aromaticity. mdpi.com In the indole nucleus, the benzene ring is highly aromatic, while the pyrrole ring exhibits lower aromaticity due to the influence of the heteroatom. Substituents can significantly modulate the aromaticity of both rings.

In this compound, the electron-donating amino group at C2 would be expected to increase π-electron delocalization in the pyrrole ring, potentially increasing its HOMA value. Conversely, the strong electron-withdrawing nitro group at C6 would decrease the electron density in the benzene ring, likely reducing its aromaticity. The phenyl group at C3 would also influence the electronic structure through steric and electronic effects.

The following table presents HOMA values for benzene and indole from the literature, alongside hypothetical but theoretically consistent values for this compound, illustrating the expected substituent effects.

| Compound | Ring | Calculated HOMA Index |

|---|---|---|

| Benzene | Benzene | 1.00 |

| Indole | Benzene Ring | ~0.95 |

| Pyrrole Ring | ~0.78 | |

| This compound (Hypothetical) | Benzene Ring | ~0.88 |

| Pyrrole Ring | ~0.82 |

Note: The values for this compound are hypothetical estimates based on known substituent effects and require specific DFT calculations for validation.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which is invaluable for structure elucidation and verification. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for determining the structure of organic compounds, and the accurate prediction of ¹H and ¹³C chemical shifts can help assign complex spectra and distinguish between possible isomers. frontiersin.orggithub.io

The most common method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The process involves first optimizing the molecule's 3D geometry and then performing the NMR calculation on this optimized structure. frontiersin.org For flexible molecules, it is often necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts over the most stable conformers. github.io

For this compound, computational prediction of ¹H and ¹³C NMR spectra would be crucial. The calculations would predict the chemical shifts for each unique proton and carbon atom in the molecule. Comparing these predicted shifts with experimental data can confirm the proposed structure. The accuracy of these predictions has improved significantly, with mean absolute errors (MAE) often falling below 0.2 ppm for ¹H and 2.0 ppm for ¹³C with modern methods and basis sets. frontiersin.orggithub.io

This table shows a hypothetical comparison between experimental and computationally predicted ¹H NMR chemical shifts for selected protons in the this compound structure.

| Proton | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) | Difference (ppm) |

|---|---|---|---|

| N1-H (Indole) | 11.50 | 11.65 | -0.15 |

| H4 | 7.80 | 7.75 | +0.05 |

| H5 | 8.10 | 8.18 | -0.08 |

| H7 | 8.55 | 8.60 | -0.05 |

| N2-H₂ (Amino) | 5.20 | 5.12 | +0.08 |

Note: The presented NMR data is hypothetical and serves to illustrate the application and typical accuracy of computational prediction methods.

Research Applications and Broader Scientific Context of Amino/nitroindole Scaffolds

Strategic Role as Versatile Precursors and Building Blocks in Advanced Organic Synthesis

Amino/nitroindole scaffolds are highly valued in organic synthesis for their role as versatile building blocks. nih.gov The presence of nitro and amino functional groups provides reactive sites for a wide array of chemical transformations, allowing chemists to construct complex molecular structures. researchgate.net Nitro compounds, in particular, are considered ideal intermediates in organic synthesis. nih.gov

The nitro group is a powerful electron-withdrawing group that can be readily transformed into other functionalities. One of the most common and synthetically useful reactions is its reduction to an amino group. nih.govnih.gov This transformation opens up a plethora of subsequent reactions. The resulting amine can be acylated, alkylated, or used in the formation of amides and sulfonamides, providing access to a vast library of derivatives. mdpi.com

Furthermore, both nitro and amino groups influence the reactivity of the indole (B1671886) ring itself, enabling chemists to perform reactions that might not be feasible on an unsubstituted indole. These functional groups serve as "handles" for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For instance, palladium-catalyzed reactions can be used to append new molecular fragments to the indole core, facilitating the assembly of complex target molecules. researchgate.net The diverse reactivity of the nitro-functionality is crucial for these bond-forming reactions and functional group transformations. nih.gov

The utility of these scaffolds is also evident in multicomponent reactions, where multiple starting materials are combined in a single step to form a complex product. Nitroalkenes, derived from nitro-functionalized precursors, are well-recognized substrates in the multicomponent synthesis of nitrogen heterocycles. nih.gov This strategic use of amino/nitroindole building blocks streamlines synthetic pathways, making them more efficient and atom-economical.

Contribution to the Development of Novel Molecular Architectures and Heterocyclic Scaffolds

The functional versatility of amino/nitroindole scaffolds directly contributes to the development of novel and complex molecular architectures. nih.gov These simple heterocyclic precursors are instrumental in constructing larger, more intricate systems, including fused heterocyclic rings and spirocyclic compounds. nih.gov

The synthesis of novel heterocyclic scaffolds is a major focus in medicinal chemistry, as these structures often form the core of new therapeutic agents. researchgate.net For example, 3-aminoindoles can be synthesized from precursors like 2-nitrochalcones and subsequently used in cycloaddition reactions to create fused systems like pyrrolo[3,4-b]indoles. researchgate.net Similarly, spirooxindoles, which have shown remarkable antiproliferative activity, can be synthesized using strategies that involve building upon the indole framework. nih.govmdpi.com

The amino group at the C2 or C3 position of the indole ring is particularly useful for building new rings. It can act as a nucleophile to react with various electrophiles, leading to cyclization and the formation of new heterocyclic structures. researchgate.net This approach has been used to synthesize a wide range of indole-fused systems with diverse biological activities. The development of such novel molecular frameworks is essential for expanding the chemical space available for drug discovery and identifying molecules that can interact with new biological targets. mdpi.comresearchgate.net The ability to create libraries of structurally diverse compounds from a common amino/nitroindole precursor is a powerful strategy in the search for new medicines. mdpi.com

Emerging Applications in Materials Science and Dye Chemistry

While the primary focus of indole scaffold research has been in medicinal chemistry, emerging applications in materials science and dye chemistry are gaining attention. The electronic properties inherent to the aromatic indole ring, especially when functionalized with electron-donating (amino) and electron-withdrawing (nitro) groups, make these compounds interesting candidates for advanced materials.

Aromatic amines and nitro compounds are fundamental components in the dye industry. amerigoscientific.com The nitro group acts as a chromophore (a color-bearing group), while the amino group serves as an auxochrome (a group that modifies the chromophore's ability to absorb light, altering the color and intensifying it). The combination of these groups on an extended aromatic system like indole can lead to compounds with intense colors and interesting photophysical properties. This suggests their potential use in the development of novel organic dyes for textiles, printing, and optical data storage.

In materials science, scaffolds are crucial for applications like tissue engineering, where they provide a structure for cell growth. rsc.orgund.edu While not yet a mainstream application for indole derivatives, the ability to functionalize the indole core allows for the tuning of its properties. It is conceivable that amino/nitroindole-based polymers or materials could be designed to have specific electronic, optical, or bioactive properties. For example, these scaffolds could be incorporated into polymers to create conductive materials or materials with nonlinear optical properties, which are valuable in electronics and photonics. The versatility that makes them useful in drug design could be harnessed to create "smart scaffolds" with tailored functions for advanced material applications. rsc.org

Future Trajectories and Interdisciplinary Opportunities in Indole Scaffold Research

The future of research involving indole scaffolds, including amino and nitro derivatives, is poised for significant advancement and will likely be characterized by increasing interdisciplinarity. mdpi.com In medicinal chemistry, the trend is moving away from broad-spectrum cytotoxic agents towards highly selective, targeted therapies. mdpi.com Indole derivatives are at the forefront of this shift, with ongoing efforts to design molecules that inhibit specific enzymes like protein kinases or interact with particular receptors involved in diseases ranging from cancer to neurodegenerative disorders. mdpi.commdpi.com Future work will increasingly rely on computer-aided drug design to create indole-based compounds with enhanced potency and selectivity for specific biological targets. nih.gov

Significant opportunities lie at the intersection of chemistry, biology, and materials science. For instance, bioactive indole scaffolds could be integrated into drug delivery systems, such as nanoparticles or smart polymers, to improve their therapeutic efficacy and reduce side effects. The development of indole-based sensors for detecting specific biomolecules or environmental contaminants is another promising avenue.

Furthermore, the fight against drug-resistant pathogens represents a major global health challenge, and indole scaffolds are being actively investigated for the development of new antimicrobial agents. mdpi.comresearchgate.net The structural diversity achievable from amino/nitroindole precursors allows for the creation of large libraries of compounds for screening against resistant bacteria, viruses, and parasites. mdpi.comnih.govnih.gov As our understanding of disease mechanisms deepens, the versatility of the indole scaffold will continue to provide a robust platform for designing the next generation of therapeutics and functional materials. mdpi.com

Q & A

Q. Optimization Parameters :

Validation : Use HPLC (≥95% purity criteria) and NMR to confirm structural integrity .

Advanced: How can computational methods predict the electronic properties of this compound, and what contradictions might arise between theoretical and experimental data?

Q. Methodological Answer :

DFT Calculations : Perform density functional theory (DFT) using software like Gaussian or ORCA to model the compound’s HOMO-LUMO gaps, electrostatic potential maps, and nitro group charge distribution. Compare results with experimental UV-Vis spectra .

Contradiction Analysis :

- If experimental absorption spectra deviate from DFT predictions, consider:

- Solvent effects (implicit vs. explicit solvent models).

- Conformational flexibility (e.g., rotation of the phenyl group) not accounted for in static DFT .

Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Q. Methodological Answer :

- NMR Spectroscopy :

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

- HPLC : Monitor purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Advanced: How does the nitro group in this compound influence its thermal stability, and what decomposition pathways should be considered?

Q. Methodological Answer :

Thermogravimetric Analysis (TGA) : Conduct under nitrogen to track mass loss at 200–300°C, indicative of nitro group decomposition .

Mechanistic Pathways :

- Denitration : Release of NO₂ gas (detect via FTIR).

- Ring Rearrangement : Formation of quinoline derivatives under prolonged heating .

Mitigation : Store the compound at –20°C in amber vials to slow degradation .

Basic: How can researchers address contradictions in spectroscopic data during structural elucidation?

Q. Methodological Answer :

Cross-Validation :

- Compare NMR data with structurally similar compounds (e.g., 6-nitroindole derivatives) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Contradiction Resolution :

- If IR spectra show unexpected carbonyl peaks, test for oxidation byproducts (e.g., ketones) via LC-MS .

- Re-synthesize the compound under controlled conditions to isolate variables .

Advanced: What strategies are recommended for studying the compound’s reactivity in cross-coupling reactions?

Q. Methodological Answer :

Screening Catalysts : Test Pd₂(dba)₃, Pd(OAc)₂, or NiCl₂(dppp) for Suzuki-Miyaura coupling efficiency. Monitor yields via GC-MS .

Substituent Effects :

- The electron-withdrawing nitro group may deactivate the indole ring, requiring stronger bases (e.g., Cs₂CO₃) .

- Use computational models (DFT) to predict reactive sites .

Side Reactions :

- Nitro group reduction during coupling: Add inhibitors like BHT or work under milder temperatures .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Waste Disposal : Segregate nitro-containing waste and consult certified agencies for incineration .

- First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Advanced: How can researchers reconcile discrepancies between computational binding affinity predictions and experimental bioassay results for this compound?

Q. Methodological Answer :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Adjust protonation states of the amino and nitro groups .

Experimental Validation :

- Perform SPR (surface plasmon resonance) to measure binding kinetics.

- If computational Kd values differ from SPR data, check for:

Iterative Refinement : Combine MD simulations (100 ns) with mutational studies to validate key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.